The synthesis of NE-100 and its derivatives is detailed in the paper "Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs." [] The synthesis involves several steps starting from apomorphine as a template and involves chemical modifications to enhance selectivity for σ receptors.
Although the provided abstracts don't delve into detailed molecular structure analysis, the paper focusing on its design and synthesis likely provides insights into its structure-activity relationships. [] The modifications made from the original apomorphine structure, such as the elimination of a biphenyl bond and the introduction of arylalkoxyphenylalkylamine groups, are crucial for its σ receptor affinity. []
NE-100 acts as a σ1 receptor antagonist, meaning it blocks the effects of agonists at this receptor. [, , , , ] While its exact mechanisms in various systems are still being investigated, several studies highlight its involvement in modulating intracellular calcium influx, [] potentially through interactions with protein kinase C (PKC). [] It has also been shown to influence dopamine transporter activity. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6